2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652010
InChI: InChI=1S/C10H15BrN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C10H15BrN2O2
Molecular Weight: 275.14 g/mol

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

CAS No.:

Cat. No.: VC14652010

Molecular Formula: C10H15BrN2O2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid -

Specification

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
IUPAC Name 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)butanoic acid
Standard InChI InChI=1S/C10H15BrN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)
Standard InChI Key VWTOFDXJXGPZMQ-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)O)N1C=C(C(=N1)C(C)C)Br

Introduction

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is particularly notable for its substitution pattern, including a bromine atom and an isopropyl group attached to the pyrazole ring, along with a butanoic acid moiety. The presence of these substituents suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps, often requiring careful control of reaction conditions such as temperature and solvent choice. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Synthesis Steps Overview

  • Starting Materials: The synthesis begins with appropriate starting materials, which may include pyrazole precursors.

  • Substitution Reactions: Bromination and alkylation reactions are performed to introduce the bromine and isopropyl groups onto the pyrazole ring.

  • Butanoic Acid Moiety Introduction: The butanoic acid moiety is attached through further chemical transformations.

Biological Activity and Potential Applications

Pyrazole derivatives, including 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, are of interest due to their potential biological activities. These compounds can exhibit significant effects on various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Potential Biological Activities

  • Anti-inflammatory Effects: Some pyrazole derivatives have shown anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

  • Anticancer Properties: Pyrazoles have been studied for their anticancer activities, with some compounds demonstrating cytotoxic effects against cancer cell lines .

  • Enzyme Modulation: These compounds can modulate specific enzymes, influencing pathways related to cell signaling or metabolism.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(4-bromo-1H-pyrazol-1-yl)butanoic acidLacks isopropyl substitution
2-amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acidContains amino group; additional methyl substituents
3-(4-bromo-phenyl)-pyrazoleSimplified structure without butanoic acid moiety

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